![molecular formula C6H11N3 B176854 N,1,3-trimethyl-1H-pyrazol-5-amine CAS No. 103068-68-4](/img/structure/B176854.png)
N,1,3-trimethyl-1H-pyrazol-5-amine
Overview
Description
N,1,3-trimethyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C6H11N3 and a molecular weight of 125.17 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Mode of Action
It is known that pyrazole derivatives can interact with various enzymes and receptors in the body, which could potentially lead to therapeutic effects .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 2344±200 °C, a density of 106±01 g/cm3, and a pKa of 497±010 . These properties could influence its bioavailability and pharmacokinetics.
Preparation Methods
The synthesis of N,1,3-trimethyl-1H-pyrazol-5-amine can be achieved through several routes. One common method involves the reaction of acetamide, N-(1,3-dimethyl-1H-pyrazol-5-yl)-N-methyl- with methyl iodide in the presence of a base such as sodium hydride . The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N,1,3-trimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
N,1,3-trimethyl-1H-pyrazol-5-amine has been investigated for its potential anticancer properties. Recent studies have highlighted its effectiveness against various cancer cell lines:
- Mechanism of Action: The compound acts as an inhibitor of certain enzymes involved in cancer progression and proliferation.
Case Study:
A study evaluated a series of pyrazole derivatives similar to this compound for their cytotoxic effects on different cancer cell lines. Notably, derivatives exhibited significant inhibition rates with IC50 values in the micromolar range against MCF7 (breast cancer), SF-268 (CNS cancer), and NCI-H460 (lung cancer) cell lines .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Derivative A | MCF7 | 3.79 |
Derivative B | SF-268 | 12.50 |
Derivative C | NCI-H460 | 42.30 |
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in various models. Research indicates that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Case Study:
In vivo studies demonstrated that derivatives of this compound significantly reduced microglial activation and astrocyte proliferation in LPS-injected mice models .
Agrochemical Applications
This compound is also utilized in the development of agrochemicals due to its efficacy as a herbicide and pesticide. Its derivatives are designed to enhance crop protection against pests while minimizing environmental impact.
Research Findings:
A recent study highlighted the synthesis of novel pyrazole-containing malonamide derivatives that exhibited potent herbicidal activity against several weed species . These compounds were characterized using spectroscopic methods to confirm their structures.
Material Science Applications
The compound's unique chemical structure allows it to be incorporated into materials with specific properties such as thermal stability and mechanical strength.
Application Example:
Research has explored the use of pyrazole derivatives in creating advanced polymeric materials that demonstrate enhanced thermal resistance and mechanical properties suitable for industrial applications .
Comparison with Similar Compounds
N,1,3-trimethyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1,3,5-trimethyl-1H-pyrazole: This compound has a similar structure but lacks the amino group at position 5, which affects its reactivity and applications.
3-amino-5-methyl-1H-pyrazole: This compound has an amino group at position 3 instead of position 5, leading to different chemical properties and uses.
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: This compound contains nitro groups, making it more reactive and suitable for different applications compared to this compound.
This compound stands out due to its unique combination of methyl and amino groups, which confer specific chemical and biological properties that are valuable in various research and industrial contexts.
Biological Activity
N,1,3-trimethyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields.
Overview of Pyrazole Compounds
Pyrazole derivatives, including this compound, are known for their wide range of biological activities. These compounds have been synthesized and evaluated against various biological targets, demonstrating effects such as anti-inflammatory, anticancer, and antimicrobial activities .
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, this compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro assays indicated that this compound significantly reduced cell viability in HepG2 (liver cancer) and HeLa (cervical cancer) cells with mean growth inhibition values of 54.25% and 38.44%, respectively . Importantly, it demonstrated selectivity by exhibiting lower toxicity to normal fibroblasts .
Cell Line | Growth Inhibition (%) |
---|---|
HepG2 | 54.25 |
HeLa | 38.44 |
Normal Fibroblasts | 80.06 |
2. Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated human monocytic cells (THP-1). This suggests that the compound may act as a therapeutic agent in conditions characterized by excessive inflammation .
3. Insecticidal and Acaricidal Properties
In agricultural applications, pyrazole derivatives have been investigated for their insecticidal and acaricidal activities. This compound exhibited moderate to good activity against pests like Tetranychus cinnabarinus and Plutella xylostella. For example, at a concentration of 400 µg/mL, certain derivatives showed over 90% mortality against these pests .
Pest Species | Concentration (µg/mL) | Mortality (%) |
---|---|---|
Tetranychus cinnabarinus | 400 | >90 |
Plutella xylostella | 200 | 100 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways:
- Inhibition of MAPK Pathways : The compound has been shown to inhibit p38 MAPK signaling pathways which are crucial in inflammatory responses and cancer progression .
- Cell Cycle Modulation : Studies indicate that pyrazole derivatives can induce cell cycle arrest at the G2/M phase and promote apoptosis by modulating Bcl-2 and Bax expression levels .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound on a panel of cancer cell lines. The results demonstrated significant cytotoxicity against non-small cell lung cancer (NCI-H23) and colon cancer (HCT-15) cells with IC50 values indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Anti-inflammatory Effects
In vivo models assessing the anti-inflammatory effects revealed that this compound significantly reduced serum levels of TNF-alpha and IL-6 in a dose-dependent manner during acute inflammatory responses in rats .
Properties
IUPAC Name |
N,2,5-trimethylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5-4-6(7-2)9(3)8-5/h4,7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRSDMVJRJNKLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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